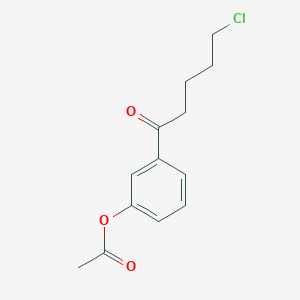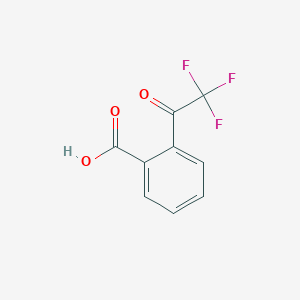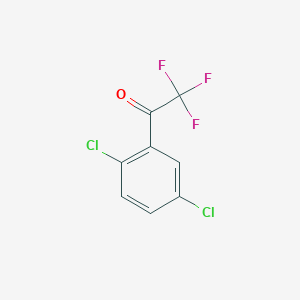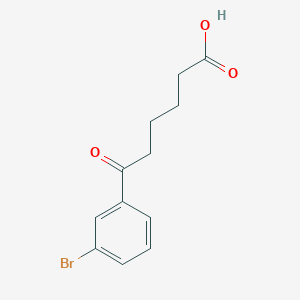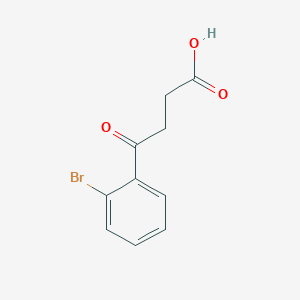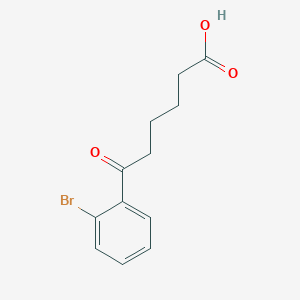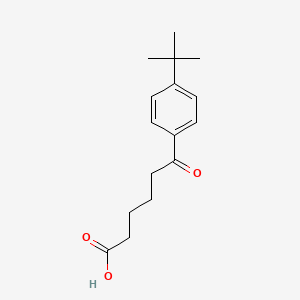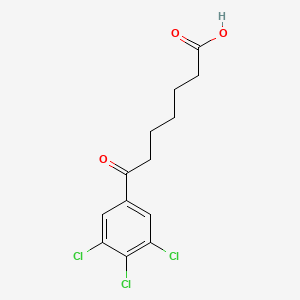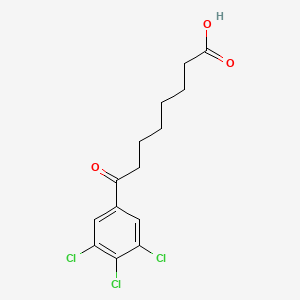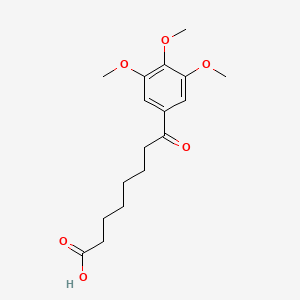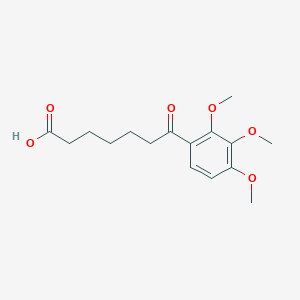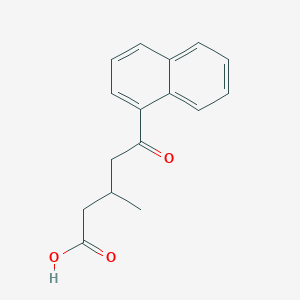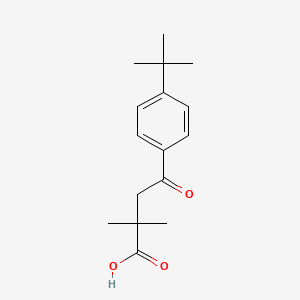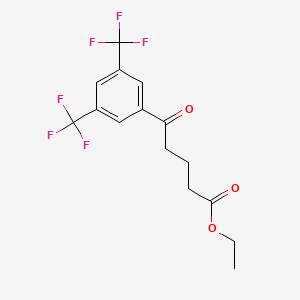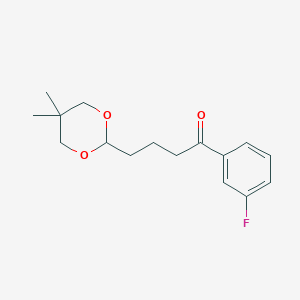
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The first paper describes the synthesis of optically active oxazole derivatives using chiral auxiliary-bearing isocyanides as synthons. The synthesis involves the reaction of 3,4-dimethoxybenzoyl chloride with enantiomerically pure isocyanide compounds in the presence of a superbase to yield compounds with high fluorescence quantum yields . Although this does not directly describe the synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone, the methods used could potentially be adapted for its synthesis, considering the dioxane moiety and the need for stereochemical control.
The second paper outlines the synthesis of dihydroxyleucine and its 4-fluoro analog. The synthesis involves the condensation of an "aminoacid moiety" with a dioxane derivative, which is similar to the dioxane moiety mentioned in the target compound. The strategy includes the use of ethyl N-diphenylmethylene-glycinate for better yields, which could be a useful insight for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of the compound is not directly analyzed in the provided papers. However, the first paper does present the molecular structure of an oxazole derivative obtained by X-ray crystallography . This suggests that similar analytical techniques could be employed to determine the molecular structure of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone. However, the synthesis methods described involve reactions that could be relevant, such as the use of superbases in the presence of isocyanides and the reduction of carboxylic acids to their corresponding alcohols . These reactions could potentially be applied to modify the chemical structure of the target compound or to synthesize it from similar precursors.
Physical and Chemical Properties Analysis
Neither paper directly discusses the physical and chemical properties of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone. However, the high fluorescence quantum yield of the oxazole derivatives synthesized in the first paper suggests that the target compound, if structurally similar, might also exhibit interesting optical properties. The second paper's focus on the synthesis of amino acid derivatives with specific functional groups implies that the physical and chemical properties of such compounds can be finely tuned through synthetic chemistry.
Applications De Recherche Scientifique
Stepwise Synthesis for Solar Cells
One application of derivatives of this compound is in the stepwise synthesis of oligophenylenevinylenes (OPVs), which are then utilized as active materials in photovoltaic cells. These materials show promise in the development of plastic solar cells, with conversion efficiencies in the range of 0.5-1% when blended with the soluble C(60) derivative PCBM. This research highlights the potential of these materials in renewable energy technologies (Jørgensen & Krebs, 2005).
Synthesis of Amino Acid Derivatives
Another study explored the synthesis of amino acid derivatives involving the condensation of an "aminoacid moiety" with dimethyl derivatives, showcasing the compound's relevance in the synthesis of novel organic molecules. These amino acid derivatives hold potential for various biochemical applications (Dubois et al., 1991).
Catalysis and Material Science
Research also delves into the compound's application in catalysis and material science. For instance, a study reported the use of a derivative in the synthesis of 1,8-dioxo-octahydro-xanthenes under solvent-free conditions, demonstrating the compound's utility in facilitating environmentally friendly chemical reactions (Heravi, 2009).
Progesterone Receptor Modulators
The compound also finds application in the development of new pyrrole-oxindole progesterone receptor modulators, indicating its potential in medical research, particularly in areas concerning female healthcare such as contraception, fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008).
Glycerol Conversion
Another study investigated the acid-catalyzed condensation of glycerol with dimethyl acetals, focusing on the synthesis of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research points towards the compound's role in creating novel platform chemicals from renewable resources (Deutsch, Martin, & Lieske, 2007).
Propriétés
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO3/c1-16(2)10-19-15(20-11-16)8-4-7-14(18)12-5-3-6-13(17)9-12/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAGLVYODZARRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645929 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone | |
CAS RN |
898786-06-6 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

